1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone
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Overview
Description
1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone is an organic compound characterized by the presence of an amino group, a nitro group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone typically involves the Friedel-Crafts alkylation reaction. This reaction is catalyzed by molecular iodine and involves the reaction of substituted anilines with ninhydrin . The process is cost-effective and regioselective, making it suitable for industrial production. The reaction conditions generally include ambient temperature and the use of an inorganic or Lewis acid as a catalyst .
Chemical Reactions Analysis
1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines and alcohols.
Scientific Research Applications
1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with various molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable intermediate in pharmaceutical research .
Comparison with Similar Compounds
1-(4-Amino-3-nitro-phenyl)-2,2,2-trifluoro-ethanone can be compared with similar compounds such as:
4-Amino-3-nitrophenol: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
4-Amino-3-nitrophenylboronic acid: Contains a boronic acid group instead of the trifluoromethyl group, leading to different reactivity and uses.
(4-Amino-3-nitrophenyl)(4-fluorophenyl)methanone:
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-amino-3-nitrophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)4-1-2-5(12)6(3-4)13(15)16/h1-3H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRNVYVOYHAAKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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